molecular formula C21H23ClN6OS B2876759 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1049430-09-2

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone

Cat. No.: B2876759
CAS No.: 1049430-09-2
M. Wt: 442.97
InChI Key: IRUYSGYRAPHHDA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and piperazine rings would give the molecule a rigid, cyclic structure, while the ethylthio and ketone groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring is known to participate in various reactions, including nucleophilic substitution and reduction . The piperazine ring could also engage in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .

Scientific Research Applications

Molecular Interaction Studies

One study explores the molecular interactions of a cannabinoid receptor antagonist, highlighting the analysis around pyrazole substituents and their steric binding interactions, which could be relevant for understanding the binding affinities of similar compounds (Shim et al., 2002).

Antimicrobial Activity

Research on pyridine derivatives, including the synthesis and evaluation of antimicrobial activities, suggests that structurally related compounds can exhibit variable and modest activity against bacteria and fungi. This highlights the potential for similar compounds to be used in antimicrobial studies (Patel, Agravat, & Shaikh, 2011).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds with related structures, offering insights into their potential applications in medicinal chemistry and material science. For example, the synthesis and biological screening of imidazoline derivatives have been reported, indicating their evaluation against bacterial and fungal strains (Guna, Patolia, Patel, & Purohit, 2009).

Anticancer Activity

Compounds bearing the pyrazole moiety have been synthesized and characterized, with some evaluated for their in vitro antimicrobial and anticancer activities. This suggests the potential utility of structurally similar compounds in the development of new anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Theoretical and Computational Studies

Theoretical and computational studies, such as density functional theory (DFT) calculations and docking studies, are used to predict the structure, stability, and biological activity of similar compounds. These approaches can aid in understanding the interactions of these compounds with biological targets and their potential applications in drug design (Shahana & Yardily, 2020).

Chemical Sensing and Environmental Monitoring

Research on derivatives of tetraphenylethene illustrates their application in chemical sensing and environmental monitoring due to their aggregation-induced emission properties and responsiveness to multiple stimuli. This highlights the broader applicability of structurally related compounds in sensing technologies (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further exploration of its chemical reactivity, potential applications, and biological activity. For example, it could be tested for activity against various biological targets, or its chemical properties could be modified to enhance its performance .

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6OS/c1-2-30-19-6-4-3-5-18(19)21(29)27-13-11-26(12-14-27)15-20-23-24-25-28(20)17-9-7-16(22)8-10-17/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYSGYRAPHHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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